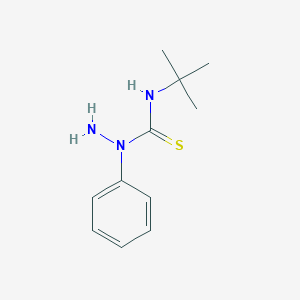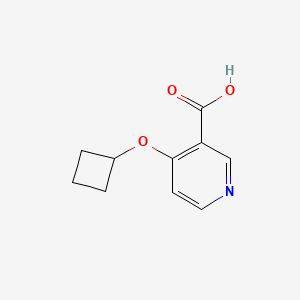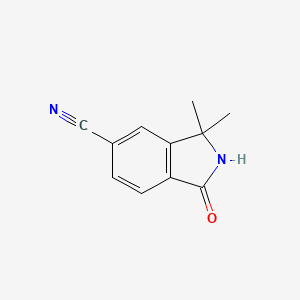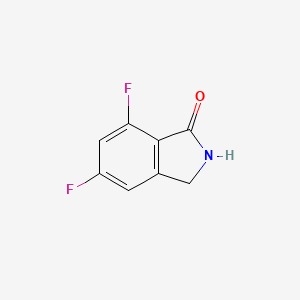![molecular formula C25H23N3O2 B3034270 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine CAS No. 151670-69-8](/img/structure/B3034270.png)
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
Descripción general
Descripción
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is a small molecule that is widely used in laboratory experiments and research studies. It is a heterocyclic compound that is composed of a benzyl group, an oxazoline ring, and a pyridine ring. It is a highly versatile molecule that has a wide range of applications in scientific research, including synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
Optically active pyridine-2,6-bis(4-azidomethyloxazoline) is synthesized from L-serine and pyridine 2,6-dicarboxylic acid. This compound can undergo a ring-transforming rearrangement to furnish pyridine-2,6-bis(4-hydroxymethylimidazoline), highlighting its potential in synthetic chemistry (Schulz & Christoffers, 2013).
Catalysis in Polymerization
2,6-Bis[(4S)-isopropyl-2-oxazolin-2-yl]pyridine]CrCl3, a closely related complex, catalyzes ethylene homopolymerization and ethylene/1-hexene copolymerization, showcasing the catalytic properties of such compounds (Esteruelas et al., 2002).
Asymmetric Catalytic Cyclopropanation
Chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts exhibit high efficiency in asymmetric cyclopropanation of styrene and several diazoacetates, demonstrating their utility in producing enantioselective compounds (Nishiyama et al., 1995).
Enantioselective Reactions with Lanthanide-Based Catalysts
A new pyridine-2,6-bis(oxazoline) synthesized for enantioselective reactions with lanthanide(III) triflates provides high enantioselectivity, indicating potential in asymmetric synthesis (Desimoni et al., 2005).
Application in Organic Light-Emitting Diodes (OLEDs)
Compounds like 1,3-bis(4,5-diphenyloxazol-2-yl)benzene and 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, synthesized via similar processes, exhibit fluorescence properties making them potential candidates for use in OLEDs (Hong-bin, 2010).
Chemosensor Applications
2,6-Bis(2-benzimidazolyl)pyridine, a related compound, acts as a chemosensor for fluoride ions, demonstrating the potential of similar structures in sensory applications (Chetia & Iyer, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as ligands in the preparation of various metal complexes , suggesting that this compound may also interact with metal ions or other entities in biological systems.
Mode of Action
It’s known that similar compounds can act as ligands, forming complexes with metal ions . These complexes can then participate in various reactions, potentially altering the activity of the target.
Biochemical Pathways
Based on its potential to form complexes with metal ions , it could be involved in pathways where these ions play a crucial role.
Result of Action
The formation of complexes with metal ions could potentially alter the activity of the target, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine . For instance, the ability of the compound to form complexes with metal ions could be affected by these factors .
Análisis Bioquímico
Biochemical Properties
It has been used as a ligand in the formation of copper (I) halide complexes and in the synthesis of coordination polymers
Molecular Mechanism
It is known to act as a ligand in the formation of copper (I) halide complexes , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)




![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)


![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)

